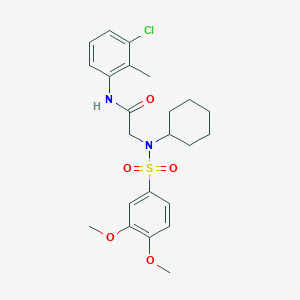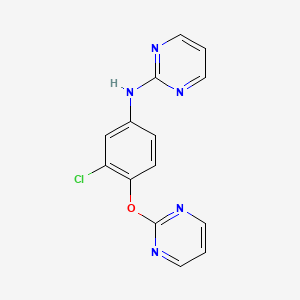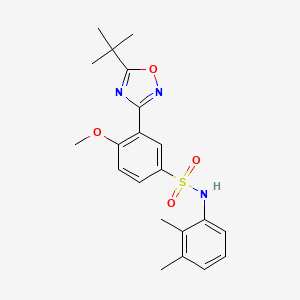
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide has shown potential applications in various areas of scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting amyloid-beta fibrils, which are associated with Alzheimer's disease. This compound has also been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been used as a tool compound to study the role of various proteins in biological systems.
Mecanismo De Acción
The mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide is not fully understood, but it is believed to interact with specific proteins and enzymes in biological systems. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been reported to bind to amyloid-beta fibrils and inhibit their aggregation.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide depend on the specific biological system being studied. In general, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been reported to inhibit the aggregation of amyloid-beta fibrils, which could be beneficial for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting amyloid-beta fibrils. Additionally, it has shown potential applications in various areas of scientific research, including anti-inflammatory, anti-cancer, and anti-bacterial studies. However, there are also limitations to using this compound, including potential toxicity and the need for further optimization of the synthesis method to improve yield and purity.
Direcciones Futuras
There are several future directions for research on 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in anti-inflammatory, anti-cancer, and anti-bacterial research. Finally, there is a need for optimization of the synthesis method to improve yield and purity, as well as development of new derivatives of this compound with improved properties.
Métodos De Síntesis
The synthesis of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide involves the reaction of 2-chlorobenzoyl chloride with cyclohexylamine in the presence of a base to form N-cyclohexyl-2-chlorobenzamide. This intermediate is then reacted with sodium azide and copper (I) iodide to form 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide. The synthesis of this compound has been reported in various research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.
Propiedades
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-18-13-7-6-12-17(18)19-24-21(27-25-19)16-11-5-4-10-15(16)20(26)23-14-8-2-1-3-9-14/h4-7,10-14H,1-3,8-9H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKOBGYTQVMYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

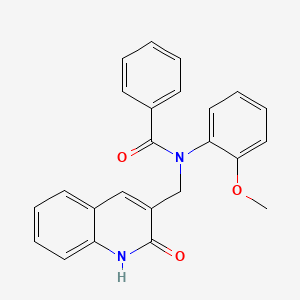
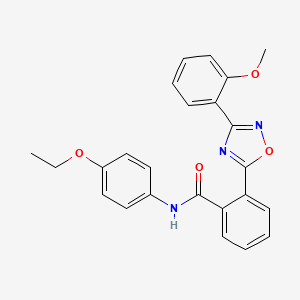
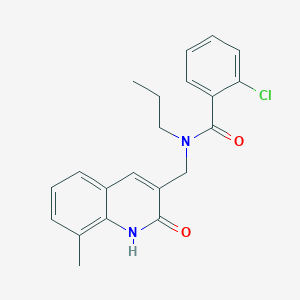

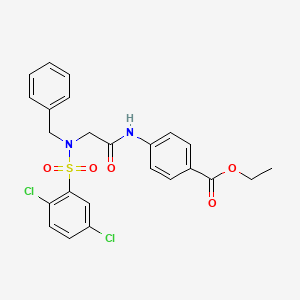
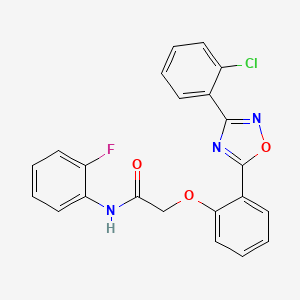
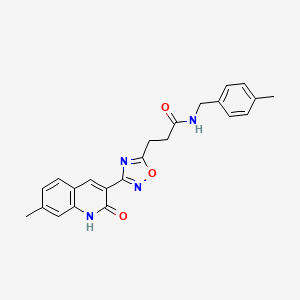
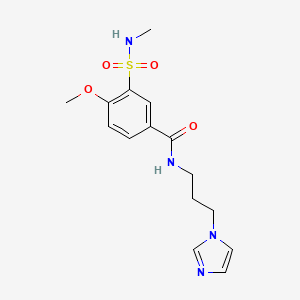
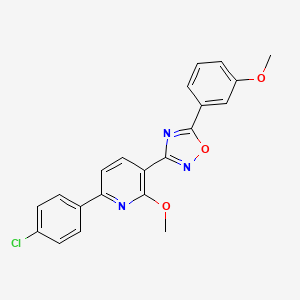
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)

